1-(3-Ethyl-5-iodophenyl)propan-2-one
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Overview
Description
1-(3-Ethyl-5-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H13IO It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further substituted with an ethyl group and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-5-iodophenyl)propan-2-one typically involves the iodination of a suitable precursor, followed by the introduction of the ethyl and propan-2-one groups. One common method involves the use of iodinating agents such as iodine or N-iodosuccinimide (NIS) in the presence of a catalyst. The reaction conditions often include solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethyl-5-iodophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
1-(3-Ethyl-5-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-5-iodophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the ketone group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- 1-(3-Ethyl-4-iodophenyl)propan-2-one
- 1-(3-Ethyl-5-bromophenyl)propan-2-one
- 1-(3-Ethyl-5-chlorophenyl)propan-2-one
Comparison: 1-(3-Ethyl-5-iodophenyl)propan-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different reaction pathways and product distributions .
Properties
Molecular Formula |
C11H13IO |
---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
1-(3-ethyl-5-iodophenyl)propan-2-one |
InChI |
InChI=1S/C11H13IO/c1-3-9-5-10(4-8(2)13)7-11(12)6-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
RGIHEYODFFOORS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)I)CC(=O)C |
Origin of Product |
United States |
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